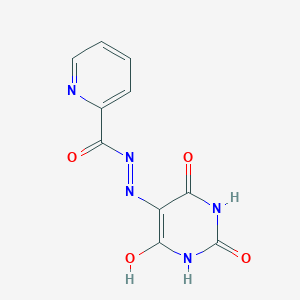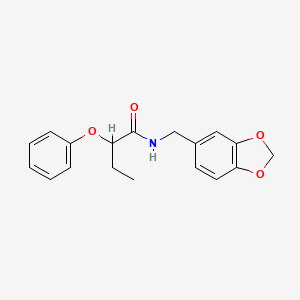![molecular formula C16H17N3O3S B5012695 N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide](/img/structure/B5012695.png)
N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide and related nicotinamide derivatives involves complex organic reactions. A general method for synthesizing nicotinamide derivatives, including those with potential pharmaceutical applications, involves reactions that can be tailored to produce specific substituents on the nicotinamide ring. These methods can include the Clauson–Kaas-type synthesis, which has been utilized in the presence of nicotinamide to yield pyrrolyl-phenols, demonstrating the versatility of nicotinamide in synthetic chemistry (Chatzopoulou et al., 2013).
Molecular Structure Analysis
The structural analysis of nicotinamide derivatives, including this compound, is crucial for understanding their potential interactions and reactivity. Vibrational spectroscopic studies, along with quantum chemical analyses, have been conducted on related compounds to predict stable molecular structures and to understand the impact of functional groups on the molecule’s properties (Premkumar et al., 2016).
Chemical Reactions and Properties
Nicotinamide and its derivatives participate in various chemical reactions that underline their reactivity and functional versatility. For example, nicotinamide has been shown to be involved in corrosion inhibition processes, where its derivatives form protective layers on metals in acidic solutions (Chakravarthy et al., 2014). Additionally, the reaction of nicotinamide with chloroacetaldehyde to produce fluorescent analogs of nicotinamide adenine dinucleotide illustrates the compound’s utility in biochemistry and molecular biology (Barrio et al., 1972).
properties
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16(13-4-3-9-17-12-13)18-14-5-7-15(8-6-14)23(21,22)19-10-1-2-11-19/h3-9,12H,1-2,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXACOIAUKIDTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B5012617.png)

![(2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine](/img/structure/B5012626.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5012643.png)
![N-[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]-1-butanesulfonamide](/img/structure/B5012651.png)
![1-(cyclopropylmethyl)-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B5012655.png)
![3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5012662.png)
![6-methyl-2-[(4-methylbenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5012664.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5012670.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5012701.png)
![4-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5012705.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012723.png)
